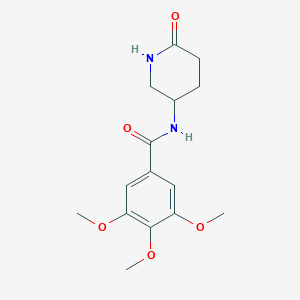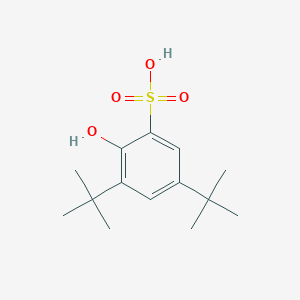
3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid is an organic compound with a unique structure characterized by the presence of two tert-butyl groups, a hydroxyl group, and a sulfonic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid typically involves the sulfonation of 3,5-Di-tert-butyl-2-hydroxybenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3,5-Di-tert-butyl-2-hydroxybenzene-1,4-quinone.
Reduction: Formation of 3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonate.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: Utilized in the production of polymers and as an additive in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the sulfonic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a sulfonic acid group.
3,5-Di-tert-butylcatechol: Contains two hydroxyl groups on the benzene ring.
3,5-Di-tert-butylbenzoic acid: Features a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications where sulfonic acid functionality is required.
Propriétés
Numéro CAS |
69103-71-5 |
|---|---|
Formule moléculaire |
C14H22O4S |
Poids moléculaire |
286.39 g/mol |
Nom IUPAC |
3,5-ditert-butyl-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C14H22O4S/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(8-9)19(16,17)18/h7-8,15H,1-6H3,(H,16,17,18) |
Clé InChI |
JVNBKHFTZFCOCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)O)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)
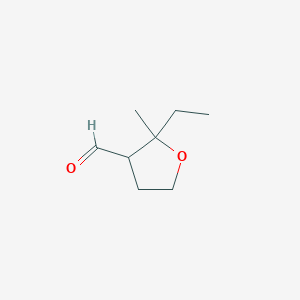
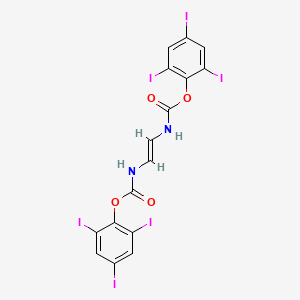




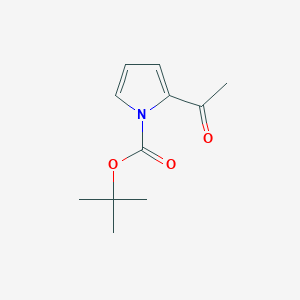
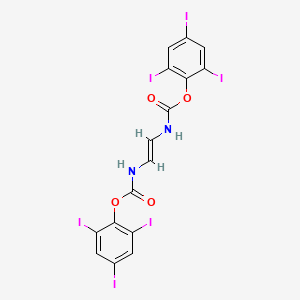
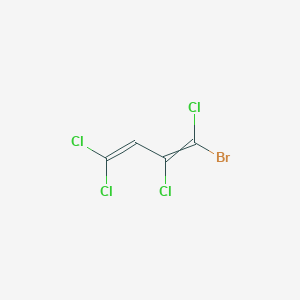
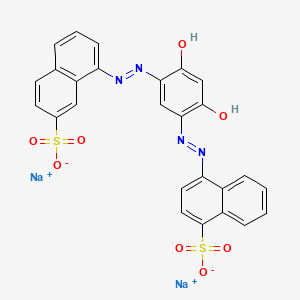
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
